molecular formula C9H8ClN3O2 B2493106 ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1426918-16-2

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2493106
Key on ui cas rn: 1426918-16-2
M. Wt: 225.63
InChI Key: BHOSGXRYZJHZJD-UHFFFAOYSA-N
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Patent
US08846712B2

Procedure details

A mixture of 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester (116.4 g, 0.562 mol) and phosphorus oxychloride (500 mL) was heated at 110° C. for 6 hours then cooled to room temperature before being evaporated under reduced pressure. The residue was taken up in EtOAc and the precipitate filtered. The filtrate was neutralized using triethylamine (500 mL) and the resulting salt filtered. The filtrate was concentrated under vacuum and the residue subjected to silica gel column chromatography using a 9/1 mixture of toluene/EtOAc to afford the title compound as a yellow solid (26.3 g, 21%).
Quantity
116.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH:15]=[N:14][NH:13][C:8]=2[N:9]=[C:10](O)[CH:11]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH:15]=[N:14][NH:13][C:8]=2[N:9]=[C:10]([Cl:18])[CH:11]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
116.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1C2=C(N=C(C1)O)NN=C2
Name
Quantity
500 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
before being evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
FILTRATION
Type
FILTRATION
Details
the resulting salt filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
a 9/1 mixture of toluene/EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C2=C(N=C(C1)Cl)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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